REACTION_CXSMILES
|
[NH2:1][C:2]1[N:3]=[N:4][C:5]([C:8]2[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[C:10]([F:16])[CH:9]=2)=[CH:6][N:7]=1.Cl[CH:18]([CH2:28][C:29]1[CH:30]=[C:31]2[C:36](=[CH:37][CH:38]=1)[N:35]=[CH:34][CH:33]=[CH:32]2)[CH:19](N1C(=O)CCC1=O)O>C(O)CO>[F:16][C:10]1[CH:9]=[C:8]([C:5]2[CH:6]=[N:7][C:2]3[N:3]([C:18]([CH2:28][C:29]4[CH:30]=[C:31]5[C:36](=[CH:37][CH:38]=4)[N:35]=[CH:34][CH:33]=[CH:32]5)=[CH:19][N:1]=3)[N:4]=2)[CH:15]=[CH:14][C:11]=1[C:12]#[N:13]
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Name
|
|
Quantity
|
300 g
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Type
|
reactant
|
Smiles
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NC=1N=NC(=CN1)C1=CC(=C(C#N)C=C1)F
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Name
|
|
Quantity
|
635 g
|
Type
|
reactant
|
Smiles
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ClC(C(O)N1C(CCC1=O)=O)CC=1C=C2C=CC=NC2=CC1
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Name
|
|
Quantity
|
3 L
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Type
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solvent
|
Smiles
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C(CO)O
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Control Type
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UNSPECIFIED
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Setpoint
|
135 (± 5) °C
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Type
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CUSTOM
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Details
|
stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
A 22 L reactor equipped with a overhead
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Type
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ADDITION
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Details
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were charged to the reactor at room temperature
|
Type
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CUSTOM
|
Details
|
The resulting reaction mixture
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Type
|
CUSTOM
|
Details
|
bubbled through continuously
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Type
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DISTILLATION
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Details
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The distillate was collected with the distillation apparatus
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Type
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TEMPERATURE
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Details
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The reaction mixture was gradually cooled to room temperature
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Type
|
ADDITION
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Details
|
A 2.5% aqueous sodium carbonate solution (Na2CO3, 14.1 L) was added
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Type
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STIRRING
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Details
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with stirring to the reactor over 60 min
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Duration
|
60 min
|
Type
|
STIRRING
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Details
|
the mixture was stirred at room temperature for 1-2 h
|
Duration
|
1.5 (± 0.5) h
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
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WASH
|
Details
|
the solid was washed with water (9.6 L)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
3.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C#N)C=CC(=C1)C=1C=NC=2N(N1)C(=CN2)CC=2C=C1C=CC=NC1=CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 980.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 185.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |